molecular formula C13H10F6N4O3 B11512480 4-({4-Methoxy-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazin-2-yl}amino)phenol

4-({4-Methoxy-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazin-2-yl}amino)phenol

Cat. No.: B11512480
M. Wt: 384.23 g/mol
InChI Key: OEZAVZJXGGBZSK-UHFFFAOYSA-N
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Description

4-({4-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-6-methoxy-1,3,5-triazin-2-yl}amino)phenol is a complex organic compound characterized by its unique structure, which includes a triazine ring substituted with a hexafluoropropan-2-yl group, a methoxy group, and an aminophenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({4-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-6-methoxy-1,3,5-triazin-2-yl}amino)phenol typically involves multiple steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the reaction of cyanuric chloride with appropriate nucleophiles under controlled conditions.

    Introduction of the Hexafluoropropan-2-yl Group: This step involves the reaction of the triazine intermediate with 1,1,1,3,3,3-hexafluoropropan-2-ol in the presence of a base to form the hexafluoropropan-2-yl ether.

    Amination: The final step involves the reaction of the triazine intermediate with aminophenol to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the triazine ring, potentially leading to the formation of dihydrotriazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the triazine ring, where various nucleophiles can replace the existing substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydrotriazine derivatives.

    Substitution: Various substituted triazine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

    Materials Science: It can be incorporated into polymers and other materials to impart unique properties such as increased thermal stability and chemical resistance.

Biology

    Bioconjugation: The compound can be used to modify biomolecules, facilitating the study of biological processes and the development of new therapeutics.

    Drug Development: Its unique structure makes it a potential candidate for the development of new drugs with specific biological activities.

Medicine

    Diagnostic Agents: The compound can be used in the development of diagnostic agents for imaging and detection of diseases.

    Therapeutics: Its potential biological activity makes it a candidate for therapeutic applications, including as an anticancer or antimicrobial agent.

Industry

    Coatings and Adhesives: The compound can be used in the formulation of advanced coatings and adhesives with enhanced performance characteristics.

    Electronics: It can be used in the development of electronic materials with improved properties such as dielectric strength and thermal stability.

Mechanism of Action

The mechanism of action of 4-({4-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-6-methoxy-1,3,5-triazin-2-yl}amino)phenol involves its interaction with specific molecular targets and pathways. The hexafluoropropan-2-yl group and the triazine ring play crucial roles in its activity:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    1,1,1,3,3,3-Hexafluoro-2-propanol: A related compound with similar fluorinated groups but lacking the triazine ring and aminophenol moiety.

    Triazine Derivatives: Compounds with similar triazine rings but different substituents, such as cyanuric chloride and melamine.

Uniqueness

    Structural Features: The combination of the hexafluoropropan-2-yl group, methoxy group, and aminophenol moiety on the triazine ring makes this compound unique.

    Chemical Properties: Its unique structure imparts distinct chemical properties, such as high thermal stability and resistance to oxidation.

    Biological Activity: The specific arrangement of functional groups contributes to its potential biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C13H10F6N4O3

Molecular Weight

384.23 g/mol

IUPAC Name

4-[[4-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)-6-methoxy-1,3,5-triazin-2-yl]amino]phenol

InChI

InChI=1S/C13H10F6N4O3/c1-25-10-21-9(20-6-2-4-7(24)5-3-6)22-11(23-10)26-8(12(14,15)16)13(17,18)19/h2-5,8,24H,1H3,(H,20,21,22,23)

InChI Key

OEZAVZJXGGBZSK-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC(=N1)NC2=CC=C(C=C2)O)OC(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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